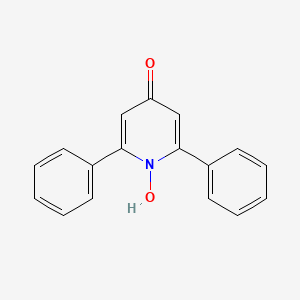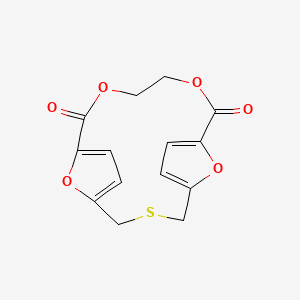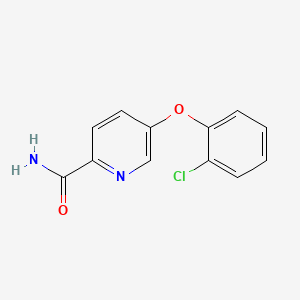
Picolinamide, 5-(o-chlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picolinamide, 5-(o-chlorophenoxy)- is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide core structure with an o-chlorophenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of picolinamide, 5-(o-chlorophenoxy)- typically involves the reaction of picolinamide with o-chlorophenol in the presence of a suitable base. One common method involves the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 120°C, for a specific duration to ensure complete conversion .
Industrial Production Methods
Industrial production of picolinamide, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Picolinamide, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Zinc in aqueous hydrochloric acid
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
Picolinamide, 5-(o-chlorophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of picolinamide, 5-(o-chlorophenoxy)- involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the fungal lipid-transfer protein Sec14p, which is crucial for fungal cell viability . This selective inhibition is achieved through the binding of the compound to the active site of the protein, thereby disrupting its function.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: Another compound with similar antifungal properties, targeting the same lipid-transfer proteins.
Florylpicoxamid: A second-generation synthetic picolinamide with broad-spectrum fungicidal activity.
Uniqueness
Picolinamide, 5-(o-chlorophenoxy)- stands out due to its selective inhibition of fungal lipid-transfer proteins without affecting mammalian proteins. This selectivity makes it a promising candidate for antifungal drug development with potentially lower toxicity compared to other compounds.
Propiedades
Número CAS |
72133-69-8 |
|---|---|
Fórmula molecular |
C12H9ClN2O2 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
5-(2-chlorophenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(14)16)15-7-8/h1-7H,(H2,14,16) |
Clave InChI |
JALWKINJHJGLMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


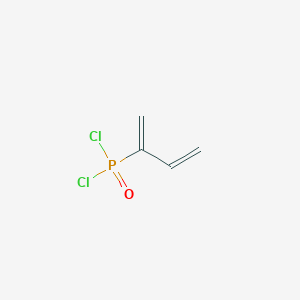
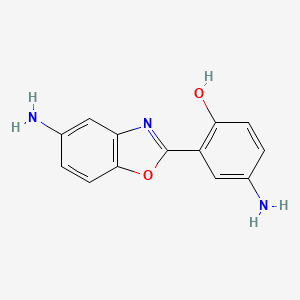
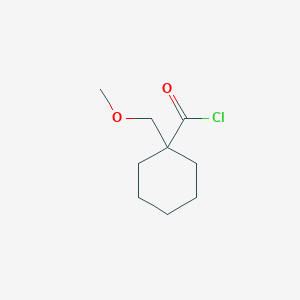
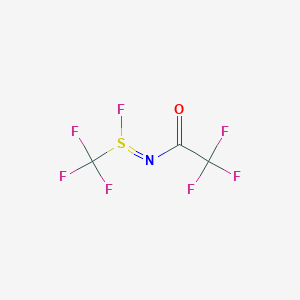
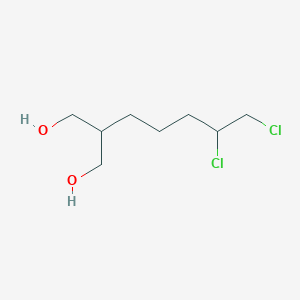
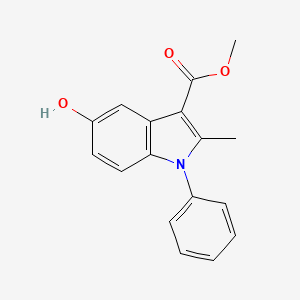
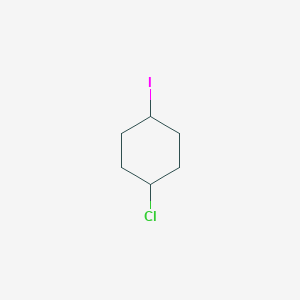
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
